molecular formula C15H24N6O2 B11568774 8-(4-ethylpiperazin-1-yl)-6-hydroxy-3-methyl-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one

8-(4-ethylpiperazin-1-yl)-6-hydroxy-3-methyl-7-(propan-2-yl)-3,7-dihydro-2H-purin-2-one

Cat. No.: B11568774
M. Wt: 320.39 g/mol
InChI Key: KOUZJQSLZYCGNY-UHFFFAOYSA-N
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Description

8-(4-ETHYLPIPERAZIN-1-YL)-3-METHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-ETHYLPIPERAZIN-1-YL)-3-METHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), leading to the formation of protected piperazines . Deprotection of these intermediates can be achieved using reagents like PhSH (thiophenol), followed by selective intramolecular cyclization to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as crystallization and chromatography further enhances the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

8-(4-ETHYLPIPERAZIN-1-YL)-3-METHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of a suitable base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated derivatives with sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-(4-ETHYLPIPERAZIN-1-YL)-3-METHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-(4-ETHYLPIPERAZIN-1-YL)-3-METHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Trimetazidine: Another piperazine derivative used in the treatment of angina pectoris.

    Ranolazine: Used to treat chronic angina and has a similar piperazine structure.

    Aripiprazole: An antipsychotic medication with a piperazine moiety.

Uniqueness

8-(4-ETHYLPIPERAZIN-1-YL)-3-METHYL-7-(PROPAN-2-YL)-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern and the presence of both piperazine and purine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H24N6O2

Molecular Weight

320.39 g/mol

IUPAC Name

8-(4-ethylpiperazin-1-yl)-3-methyl-7-propan-2-ylpurine-2,6-dione

InChI

InChI=1S/C15H24N6O2/c1-5-19-6-8-20(9-7-19)14-16-12-11(21(14)10(2)3)13(22)17-15(23)18(12)4/h10H,5-9H2,1-4H3,(H,17,22,23)

InChI Key

KOUZJQSLZYCGNY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(N2C(C)C)C(=O)NC(=O)N3C

Origin of Product

United States

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